Dipin
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Dipin involves multiple steps, starting with the preparation of the core structure followed by the introduction of functional groups. The specific synthetic routes and reaction conditions are proprietary and not widely published. general methods for synthesizing similar compounds often involve:
Step 1: Formation of the core structure through a condensation reaction.
Step 2: Introduction of functional groups via substitution reactions.
Step 3: Purification and crystallization to obtain the final product.
Industrial Production Methods: Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This includes:
Batch Processing: Using large reactors to carry out the synthesis in batches.
Continuous Flow Processing: Employing continuous flow reactors for more efficient and scalable production.
Purification: Utilizing techniques such as recrystallization, chromatography, and distillation to purify the compound.
Chemical Reactions Analysis
Types of Reactions: Dipin undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents to form oxidized derivatives.
Reduction: Reaction with reducing agents to form reduced derivatives.
Substitution: Replacement of functional groups with other groups using suitable reagents.
Common Reagents and Conditions:
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen atoms, while reduction may produce simpler, hydrogenated compounds.
Scientific Research Applications
Dipin has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: Explored for its antineoplastic properties and potential use in cancer treatment.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Dipin involves its interaction with cellular targets to exert its antineoplastic effects. It likely interferes with DNA replication and cell division, leading to the inhibition of cancer cell growth. The specific molecular targets and pathways involved are still under investigation, but it is believed to affect key enzymes and proteins involved in cell cycle regulation .
Comparison with Similar Compounds
Amlodipine: A dihydropyridine calcium antagonist used to treat hypertension.
Nifedipine: Another dihydropyridine calcium channel blocker used for similar purposes.
Comparison: While Dipin shares some structural similarities with compounds like Amlodipine and Nifedipine, it is unique in its antineoplastic properties. Unlike Amlodipine and Nifedipine, which are primarily used for cardiovascular conditions, this compound is being explored for its potential in cancer treatment
Properties
IUPAC Name |
1,4-bis[bis(aziridin-1-yl)phosphoryl]piperazine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N6O2P2/c19-21(15-5-6-15,16-7-8-16)13-1-2-14(4-3-13)22(20,17-9-10-17)18-11-12-18/h1-12H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWNNRGBCWXOVAC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN1P(=O)(N2CC2)N3CCN(CC3)P(=O)(N4CC4)N5CC5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N6O2P2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224219 | |
Record name | Dipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
738-99-8 | |
Record name | 1,4-Bis[bis(1-aziridinyl)phosphinyl]piperazine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=738-99-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Dipin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000738998 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dipin | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=80096 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Dipin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50224219 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DIPIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L16KNK08VM | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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